(5R)-Dinoprost tromethamine

Solubility Formulation Pharmaceutical chemistry

(5R)-Dinoprost tromethamine is the 5R epimer, used as an analytical reference standard for method validation. It differs from the 5S epimer in dinoprost tromethamine vet products. This research-grade tromethamine salt offers enhanced aqueous solubility and stability. Ideal for FP receptor subtype selectivity and arachidonic acid pathway studies. Verify CAS 89847-02-9 to avoid ordering the buffer excipient.

Molecular Formula C4H11NO3
Molecular Weight 121.14 g/mol
CAS No. 126850-08-6
Cat. No. B145238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-Dinoprost tromethamine
CAS126850-08-6
SynonymsTri(hydroxymethyl)aminomethane
Tris Buffer
Tris(hydroxymethyl)aminomethane
Tris-Magnesium(II)-Potassium Chloride Buffer
Tris-Mg(II)-KCl Buffer
Trisamine
Trizma
Trometamol
Tromethamine
Molecular FormulaC4H11NO3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)N)O
InChIInChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
InChIKeyLENZDBCJOHFCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility79.1 mg/mL in ethylene glycol;  26 mg/mL in methanol;  14.6 mg/mL in anhyd ethanol;  22 mg/mL in 95% ethanol;  14 mg/mL in dimethyl formamide;  20 mg/mL in acetone;  0.5 mg/mL in ethyl acetate;  0.4 mg/mL in olive oil;  0.1 mg/mL in cyclohexane;  0.05 mg/mL in chloroform;  less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-Dinoprost Tromethamine for Veterinary Luteolysis: Core Specifications and Procurement Considerations


(5R)-Dinoprost tromethamine is the tromethamine salt form of (5R)-dinoprost, also designated as prostaglandin F2β tromethamine, which represents the 5R epimer of the naturally occurring prostaglandin F2α . While commercially marketed dinoprost tromethamine products (e.g., Lutalyse, ProstaMate) utilize the 5S epimer (PGF2α) as the active prostaglandin moiety for veterinary luteolysis and estrus synchronization in cattle, swine, and horses [1], the (5R) form is primarily employed as an analytical reference standard, research tool, and endogenous metabolite probe. It is a metabolite generated via arachidonic acid cyclooxygenase metabolism and has been shown to induce dose-dependent release of hexose-containing mucins in gastric tissue models [2]. The tromethamine salt counterion enhances aqueous solubility and formulation stability relative to the free acid form .

Why (5R)-Dinoprost Tromethamine Cannot Be Interchanged with Commercial PGF2α Tromethamine Salts Without Analytical Verification


Scientific and procurement professionals must recognize that (5R)-dinoprost tromethamine differs fundamentally from the widely used veterinary dinoprost tromethamine products. Commercial dinoprost tromethamine injections (CAS 38562-01-5) contain the 5S epimer, prostaglandin F2α, as the active moiety and are formulated at 5 mg dinoprost per mL with benzyl alcohol as preservative [1]. In contrast, (5R)-dinoprost tromethamine (CAS 89847-02-9 for the salt; CAS 4510-16-1 for the free acid) is the C-9 epimer and is not approved for therapeutic use but is distributed as a research-grade compound . The stereochemical inversion at the C-9 position alters receptor binding and biological activity—PGF2β exhibits negative chronotropic activity and bronchodilator effects distinct from the potent luteolytic, oxytocic, and vasoconstrictive actions of PGF2α . Additionally, the CAS number 126850-08-6 corresponds solely to tromethamine (Tris buffer), not the full prostaglandin salt, which creates a critical procurement pitfall: ordering by this CAS alone will yield the excipient, not the active compound . Substitution without rigorous analytical identity confirmation and stereochemical verification risks experimental irreproducibility and regulatory non-compliance.

(5R)-Dinoprost Tromethamine Quantitative Differentiation Evidence: Salt Form Advantages and In Vivo Performance Data


Aqueous Solubility Enhancement: Tromethamine Salt vs. Free Acid Form of Dinoprost

Formation of the tromethamine salt of dinoprost (PGF2α) increases aqueous solubility by approximately 2.5-fold relative to the free acid form. This salt formation is a key differentiating factor for formulation into injectable solutions and research-grade stock solutions .

Solubility Formulation Pharmaceutical chemistry

Storage Stability: Tromethamine Salt Shelf-Life Extension vs. Free Acid Form

The tromethamine salt form of dinoprost exhibits significantly extended shelf-life and less stringent storage requirements compared to the free acid. The salt form can be stored under ambient dry conditions for up to 36 months, whereas the free acid requires frozen storage at -20°C .

Stability Shelf-life Storage conditions

In Vivo Luteolytic Response Time: Dinoprost Tromethamine vs. D-Cloprostenol in Cattle

In a direct comparative study in Holstein-Friesian cows, dinoprost tromethamine (PGF2α salt) induced estrus onset at 68.0 ± 4.0 hours post-treatment, which was 20 hours faster than dextro-rotatory D-cloprostenol (88.0 ± 8.0 hours) and statistically comparable to cloprostenol sodium (64.0 ± 8.0 hours). All treated groups achieved comparable final progesterone suppression to 0.80 ± 0.10 hg/mL at estrus onset [1].

Luteolysis Estrus synchronization Veterinary reproduction

pH Buffering Capacity: Tromethamine Salt Maintains Formulation pH 7.0-9.0 vs. Free Acid

The tromethamine counterion (pKa ~8.06 at 25°C) provides intrinsic buffering capacity that maintains injectable solution pH within the 7.0-9.0 range, protecting the prostaglandin moiety from acid-catalyzed hydrolysis and dehydration that degrades the free acid form .

pH stability Formulation Buffer capacity

Mucin Release Activity: Dose-Dependent Response in Gastric Tissue Model

(5R)-Dinoprost tromethamine induces dose-dependent release of hexose-containing mucins in rat gastric tissue. This activity distinguishes the 5R epimer from the 5S epimer (PGF2α), which primarily exerts luteolytic and oxytocic effects [1]. The activity is stereospecific to the (5R) configuration .

Mucin secretion Gastrointestinal research Endogenous metabolite

Analytical Purity Benchmark: HPLC Purity of Dinoprost Tromethamine Reference Standard

Commercial dinoprost tromethamine reference standards achieve HPLC purity of ≥99.45%, providing a defined analytical benchmark for method validation and quality control . USP monographs specify acceptance criteria of 95.0-105.0% for dinoprost tromethamine active pharmaceutical ingredient [1].

Analytical chemistry Reference standard Quality control

(5R)-Dinoprost Tromethamine: Optimal Application Scenarios Based on Differentiated Evidence


Veterinary Estrus Synchronization in Dairy and Beef Cattle Herds

Based on direct in vivo comparison data showing estrus onset at 68.0 ± 4.0 hours post-injection, dinoprost tromethamine is well-suited for fixed-time artificial insemination protocols requiring predictable luteolysis and ovulation timing . The 20-hour faster response compared to D-cloprostenol reduces the window of uncertainty for breeding management decisions. The salt form's water solubility (≥200 mg/mL at room temperature) and 36-month ambient storage stability eliminate cold-chain logistics constraints, making this formulation practical for large-scale herd operations and field veterinary use in remote locations [1].

Analytical Reference Standard for USP-Compliant Quality Control Testing

With HPLC purity specifications of ≥99.45%, (5R)-dinoprost tromethamine reference standard supports analytical method validation, system suitability testing, and quantitative assay of dinoprost tromethamine content in finished veterinary injectable products (e.g., Lutalyse, ProstaMate) . The defined purity benchmark exceeds the USP acceptance criteria of 95.0-105.0% for active pharmaceutical ingredient content . This high-purity material is essential for pharmaceutical quality control laboratories, contract manufacturing organizations, and regulatory compliance testing.

Prostaglandin Receptor Pharmacology and Endogenous Metabolite Research

(5R)-Dinoprost tromethamine (PGF2β tromethamine) exhibits stereospecific activity distinct from the 5S epimer (PGF2α), including dose-dependent stimulation of gastric mucin release and negative chronotropic effects . This stereochemical specificity makes the compound valuable as a research tool for investigating FP receptor subtype selectivity, mapping arachidonic acid cyclooxygenase metabolic pathways, and studying prostaglandin epimer-specific signaling in gastrointestinal mucosal protection, cardiovascular physiology, and smooth muscle pharmacology models. The tromethamine salt formulation improves aqueous solubility for in vitro assay preparation and in vivo dosing solutions.

Formulation Development of Stable Injectable Prostaglandin Products

The tromethamine salt counterion provides three formulation-critical advantages validated by direct comparative data: (1) 2.5-fold increased aqueous solubility (25 mg/mL vs. 10 mg/mL for free acid in PBS), enabling higher-concentration stock solutions ; (2) intrinsic pH buffering capacity (pKa 8.06) maintaining formulation pH 7.0-9.0 and protecting against acid-catalyzed prostaglandin degradation ; and (3) 36-month ambient storage stability, eliminating frozen storage requirements [1]. These properties support development of ready-to-use injectable solutions, reduced excipient burden, and extended shelf-life veterinary products suitable for distribution channels without continuous cold-chain infrastructure.

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